2-{[2-(4-CHLOROPHENOXY)ETHYL]SULFANYL}-6-PHENYL-1,4-DIHYDROPYRIMIDIN-4-ONE
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Overview
Description
2-{[2-(4-CHLOROPHENOXY)ETHYL]SULFANYL}-6-PHENYL-1,4-DIHYDROPYRIMIDIN-4-ONE is a complex organic compound that belongs to the class of heterocyclic compounds It features a dihydropyrimidinone core, which is a common scaffold in medicinal chemistry due to its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(4-CHLOROPHENOXY)ETHYL]SULFANYL}-6-PHENYL-1,4-DIHYDROPYRIMIDIN-4-ONE typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorophenoxyethyl thiol with a suitable dihydropyrimidinone precursor under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(4-CHLOROPHENOXY)ETHYL]SULFANYL}-6-PHENYL-1,4-DIHYDROPYRIMIDIN-4-ONE can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The dihydropyrimidinone core can be reduced to form tetrahydropyrimidinone derivatives.
Substitution: The chlorophenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of tetrahydropyrimidinone derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-{[2-(4-CHLOROPHENOXY)ETHYL]SULFANYL}-6-PHENYL-1,4-DIHYDROPYRIMIDIN-4-ONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[2-(4-CHLOROPHENOXY)ETHYL]SULFANYL}-6-PHENYL-1,4-DIHYDROPYRIMIDIN-4-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-{[2-(4-METHOXYPHENOXY)ETHYL]SULFANYL}-6-PHENYL-1,4-DIHYDROPYRIMIDIN-4-ONE
- 2-{[2-(4-BROMOPHENOXY)ETHYL]SULFANYL}-6-PHENYL-1,4-DIHYDROPYRIMIDIN-4-ONE
Uniqueness
The presence of the chlorophenoxy group in 2-{[2-(4-CHLOROPHENOXY)ETHYL]SULFANYL}-6-PHENYL-1,4-DIHYDROPYRIMIDIN-4-ONE imparts unique chemical properties, such as increased lipophilicity and potential for specific biological interactions. This makes it distinct from other similar compounds with different substituents.
Properties
IUPAC Name |
2-[2-(4-chlorophenoxy)ethylsulfanyl]-4-phenyl-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O2S/c19-14-6-8-15(9-7-14)23-10-11-24-18-20-16(12-17(22)21-18)13-4-2-1-3-5-13/h1-9,12H,10-11H2,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTXRXVCLEQIZKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)NC(=N2)SCCOC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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